5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This bicyclic system is substituted at position 5 with a (3-methoxyphenyl)(piperidin-1-yl)methyl group and at position 6 with a hydroxyl moiety. The 3-methoxyphenyl and piperidine substituents likely influence its lipophilicity, bioavailability, and target selectivity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-13-7-5-6-12(10-13)14(20-8-3-2-4-9-20)15-16(22)21-17(24-15)18-11-19-21/h5-7,10-11,14,22H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOEMWYRDVCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Variations at Position 5
The pharmacological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives are highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance anticonvulsant activity, likely due to improved blood-brain barrier penetration .
- Bulkier Substituents (e.g., Piperidinyl) : Increase molecular weight and may affect solubility. For example, (Z)-5-(piperidin-1-ylmethylene)thiazolo... (6b) has a broad melting range (189–250°C), suggesting polymorphism or varying crystallinity .
- Hydroxy/Amino Groups (e.g., 5e): Higher melting points (e.g., 269–271°C for 5e) indicate stronger intermolecular hydrogen bonding .
Biological Activity
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.5 g/mol. Its structure includes a thiazole ring fused with a triazole moiety, which is known to influence its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties . In vitro assessments have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated the compound across 60 cancer cell lines, including leukemia and breast cancer cells. The results indicated promising antineoplastic activity, suggesting that modifications in the structure could enhance efficacy against specific types of cancer .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-468 | 5.0 |
| Non-Small Cell Lung Cancer | A549 | 8.0 |
| Colon Cancer | HT-29 | 7.5 |
| Melanoma | A375 | 6.0 |
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. The thiazole and triazole rings are believed to interact with cellular enzymes and receptors that regulate these pathways .
Case Studies
- Study on Antineoplastic Activity : A comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry reported on the synthesis and biological evaluation of several thiazolo-triazole derivatives. The findings indicated that certain modifications led to enhanced antitumor activity in breast cancer models .
- In Vivo Studies : Additional research focused on the in vivo efficacy of these compounds in animal models demonstrated significant tumor reduction compared to control groups. The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for better therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
